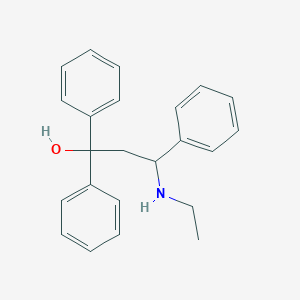
3-(Ethylamino)-1,1,3-triphenyl-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylamino)-1,1,3-triphenyl-1-propanol, also known as ET-1, is a synthetic compound that has been widely studied for its potential pharmacological and therapeutic applications. This compound belongs to the class of β-adrenergic receptor antagonists, which are commonly used in the treatment of hypertension, heart failure, and other cardiovascular diseases.
Mecanismo De Acción
3-(Ethylamino)-1,1,3-triphenyl-1-propanol acts as a β-adrenergic receptor antagonist, which blocks the binding of catecholamines such as adrenaline and noradrenaline to the receptor. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for regulating heart rate, blood pressure, and other physiological functions. By blocking this pathway, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol can exert its therapeutic effects in various diseases.
Efectos Bioquímicos Y Fisiológicos
3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been reported to inhibit tumor cell proliferation, migration, and invasion by blocking the β-adrenergic receptor signaling pathway. In cardiovascular research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been shown to reduce blood pressure and improve cardiac function in animal models of heart failure. In neurological research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Ethylamino)-1,1,3-triphenyl-1-propanol has several advantages for use in lab experiments, including its high purity and stability, its well-established synthesis method, and its ability to selectively target the β-adrenergic receptor. However, there are also some limitations to its use, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its potential for off-target effects on other receptors.
Direcciones Futuras
There are several future directions for research on 3-(Ethylamino)-1,1,3-triphenyl-1-propanol, including its potential use in combination with other drugs for the treatment of cancer, cardiovascular diseases, and neurological disorders. Additionally, there is a need for further studies to investigate the optimal dosing and administration of 3-(Ethylamino)-1,1,3-triphenyl-1-propanol, as well as its potential side effects and toxicity in humans. Overall, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol represents a promising compound for further research and development in the field of pharmacology and therapeutics.
Métodos De Síntesis
The synthesis of 3-(Ethylamino)-1,1,3-triphenyl-1-propanol involves the reaction of 3-bromo-1,1,3-triphenylpropan-1-one with ethylamine in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been reported in several scientific articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been shown to inhibit tumor growth and metastasis by blocking the β-adrenergic receptor signaling pathway. In cardiovascular research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been investigated for its potential use in the treatment of heart failure and hypertension. In neurological research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
13451-93-9 |
|---|---|
Nombre del producto |
3-(Ethylamino)-1,1,3-triphenyl-1-propanol |
Fórmula molecular |
C23H25NO |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
3-(ethylamino)-1,1,3-triphenylpropan-1-ol |
InChI |
InChI=1S/C23H25NO/c1-2-24-22(19-12-6-3-7-13-19)18-23(25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22,24-25H,2,18H2,1H3 |
Clave InChI |
YCSICBUDCDAVBY-UHFFFAOYSA-N |
SMILES |
CCNC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3 |
SMILES canónico |
CCNC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Sinónimos |
3-(Ethylamino)-1,1,3-triphenyl-1-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



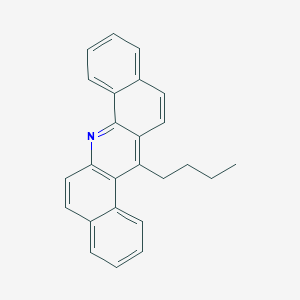
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)
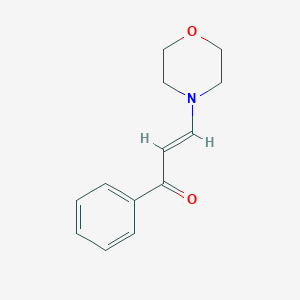
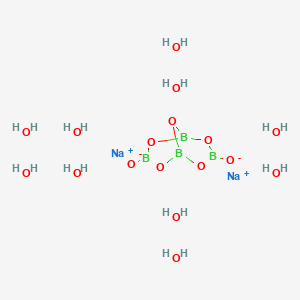
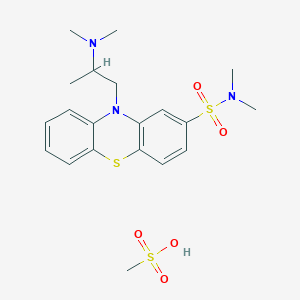
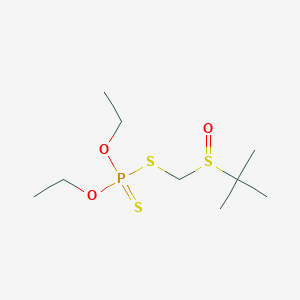
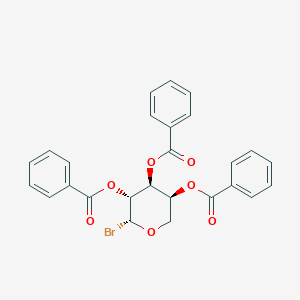
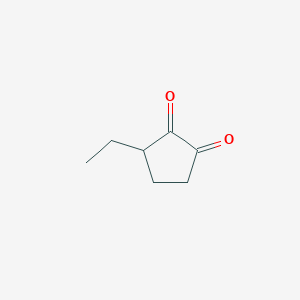
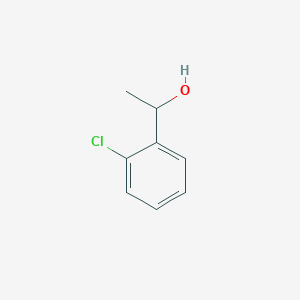
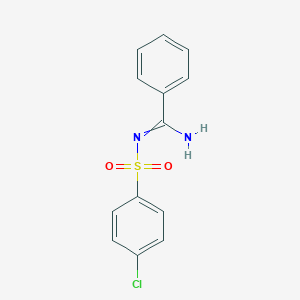
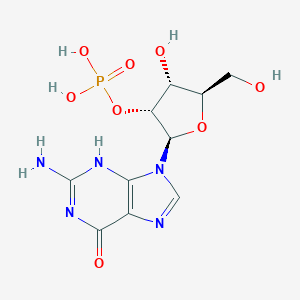
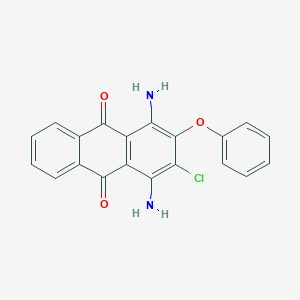
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)